Asenapine Citrate
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Overview
Description
Asenapine Citrate is an atypical antipsychotic medication primarily used to treat schizophrenia and acute mania associated with bipolar disorder. It is marketed under brand names such as Saphris and Sycrest . This compound belongs to the dibenzo-oxepino pyrrole class and is known for its high affinity for serotonin and dopamine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Asenapine Citrate is synthesized through a multi-step process that involves the chemical modification of mianserin, a tetracyclic antidepressant .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the consistency and quality of the final product . The compound is then formulated into sublingual tablets or transdermal patches to enhance its bioavailability .
Chemical Reactions Analysis
Types of Reactions
Asenapine Citrate undergoes various chemical reactions, including:
Oxidation: Asenapine can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert Asenapine to its reduced form, affecting its pharmacological activity.
Substitution: Halogenation and alkylation reactions are common in the synthesis of Asenapine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine gas, methyl iodide.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of Asenapine, and various halogenated and alkylated derivatives .
Scientific Research Applications
Asenapine Citrate has a wide range of scientific research applications:
Mechanism of Action
Asenapine Citrate exerts its effects by antagonizing multiple neurotransmitter receptors, including serotonin (5-HT2A) and dopamine (D2) receptors . This dual antagonism helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of psychosis and mania . Additionally, this compound has a high affinity for histamine (H1) and adrenergic (α1 and α2) receptors, contributing to its sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.
Olanzapine: Shares structural similarities with Asenapine but has a broader receptor affinity.
Quetiapine: Known for its sedative properties and used in the treatment of bipolar disorder and schizophrenia.
Uniqueness
Asenapine Citrate is unique due to its sublingual and transdermal formulations, which bypass extensive first-pass metabolism and enhance bioavailability . Its high affinity for serotonin receptors also distinguishes it from other atypical antipsychotics, making it particularly effective in treating both positive and negative symptoms of schizophrenia .
Properties
IUPAC Name |
(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXWQAFGHJZEIQ-YYLIZZNMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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